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Compound of Interest

Compound Name: 1-Chloro-3-pentanone

Cat. No.: B146379

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-3-pentanone (CAS No: 32830-97-0), a halogenated ketone of interest in organic
synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics. Due to the limited availability of public
experimental spectra, the NMR and IR data presented herein are predicted, while the mass
spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data
Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. Below are the predicted *H and 3C NMR spectral data for 1-Chloro-
3-pentanone.

1.1. Predicted *H NMR Data

The proton NMR spectrum provides information on the different types of protons and their
neighboring environments.
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Proton Assignment

Predicted Chemical

_ N Predicted Coupling
Predicted Multiplicity

Shift (ppm) Constant (J) in Hz
H-1 (CH2) 3.70 Triplet 6.5
H-2 (CH-2) 2.95 Triplet 6.5
H-4 (CH2) 2.50 Quartet 7.3
H-5 (CHs) 1.05 Triplet 7.3

1.2. Predicted 3C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Carbon Assignment

Predicted Chemical Shift (ppm)

C-1 (CH:Cl) 42.5
C-2 (CH2) 45.0
C-3 (C=0) 208.0
C-4 (CH2) 35.5
C-5 (CH3) 8.0

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through

their characteristic vibrational frequencies. The predicted IR data for 1-Chloro-3-pentanone is

summarized below.
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Frequency (cm™?)

Vibrational Mode

Functional Group

2975-2850 C-H Stretch Alkane
1715 C=0 Stretch Ketone
1465 C-H Bend Alkane
1375 C-H Bend Alkane
750-650 C-Cl Stretch Alkyl Halide

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of a compound. The experimental data below is sourced from the

NIST WebBook.[1]

m/z Relative Intensity (%) Possible Fragment

29 100 [C2Hs]*

57 85 [C2HsCO]*

01 30 [M - CzHs]*

93 10 [M - C2Hs]* (37Cl isotope)
120 5 [M]*

122 1.6 [M]* (3”Cl isotope)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These can be adapted for 1-Chloro-3-pentanone.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-Chloro-3-pentanone (approximately 10-20 mg) is prepared in a suitable
deuterated solvent (e.g., CDCIs, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum
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Is acquired on an NMR spectrometer operating at a standard frequency (e.g., 400 MHz for *H
NMR). For H NMR, standard acquisition parameters are used, and the chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
For 3C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each
unique carbon atom.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample like 1-Chloro-3-pentanone, a neat spectrum can be obtained. A drop of the
neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates
are then mounted in the sample holder of an FT-IR spectrometer. A background spectrum of
the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a
range of 4000-400 cm™~1, and the background is automatically subtracted.

4.3. Electron lonization Mass Spectrometry (EI-MS)

A small amount of 1-Chloro-3-pentanone is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is
vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes
ionization and fragmentation of the molecule. The resulting positively charged ions are
accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). A
detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques
provide complementary information for the structural elucidation of 1-Chloro-3-pentanone.
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Spectroscopic Analysis of 1-Chloro-3-pentanone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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